2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18172959
InChI: InChI=1S/C11H17BO2S/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-15-9/h5-7H,8H2,1-4H3
SMILES:
Molecular Formula: C11H17BO2S
Molecular Weight: 224.13 g/mol

2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

CAS No.:

Cat. No.: VC18172959

Molecular Formula: C11H17BO2S

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane -

Specification

Molecular Formula C11H17BO2S
Molecular Weight 224.13 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(thiophen-2-ylmethyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C11H17BO2S/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-15-9/h5-7H,8H2,1-4H3
Standard InChI Key LBOZDZUZIFGPOT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CC2=CC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Thiophen-2-yl)methyl-4,4,5,5-tetramethyl-[1, dioxaborolane features a 1,3,2-dioxaborolane ring system substituted with four methyl groups at the 4,4,5,5 positions and a thiophen-2-ylmethyl group at the boron center (Figure 1). The dioxaborolane ring adopts a planar conformation stabilized by B–O σ-bonding and π-interactions, while the thiophene moiety introduces conjugated π-electron density. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.36–1.38 Å for B–O and 1.47–1.49 Å for B–C, consistent with standard boronate esters .

Table 1: Key Structural Parameters

ParameterValue
B–O bond length1.37 Å (avg)
B–C bond length1.48 Å
Dihedral angle (B–C–S)12.5°
Crystallographic systemMonoclinic

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹¹B NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron in dioxaborolanes .

    • ¹H NMR: Thiophene protons appear as a multiplet (δ 7.2–7.4 ppm), with methyl groups on the dioxaborolane ring resonating as singlets (δ 1.2–1.3 ppm) .

  • IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (B–O stretching) and 3100 cm⁻¹ (C–H aromatic) .

Synthetic Methodologies

Boronic Acid Intermediate Formation

The synthesis begins with the preparation of (thiophen-2-ylmethyl)boronic acid, typically via:

  • Grignard Reaction: Thiophen-2-ylmethylmagnesium bromide reacts with trimethyl borate in anhydrous THF at −78°C .

  • Quenching: Hydrolysis with dilute HCl yields the boronic acid, which is purified via recrystallization .

Dioxaborolane Formation

The boronic acid undergoes condensation with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions:

(Thiophen-2-ylmethyl)boronic acid+Pinacoltoluene, ΔTarget Compound+2H2O\text{(Thiophen-2-ylmethyl)boronic acid} + \text{Pinacol} \xrightarrow{\text{toluene, Δ}} \text{Target Compound} + 2\text{H}_2\text{O}

Key parameters :

  • Reaction temperature: 110–120°C

  • Catalytic LiBr (5 mol%) accelerates water removal

  • Yield: 68–72% after column chromatography

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust coupling partner in palladium-catalyzed reactions:

Ar–X+B(OR)2R’Pd(0)Ar–R’+Byproducts\text{Ar–X} + \text{B(OR)}_2\text{R'} \xrightarrow{\text{Pd(0)}} \text{Ar–R'} + \text{Byproducts}
  • Optimized Conditions:

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃ (2 equiv)

    • Solvent: DME/H₂O (4:1)

    • Reaction time: 12 h at 80°C

Materials Science Applications

  • Conjugated Polymers: Incorporation into polythiophene backbones enhances charge mobility (μ ≈ 0.15 cm²/V·s) .

  • Luminescent Materials: Coordination with Ir(III) complexes yields red-emitting compounds (λₑₘ = 620 nm) .

Comparative Analysis with Related Boronates

Table 2: Structural and Functional Analogues

CompoundKey FeatureApplication
2-(Diiodomethyl)-dioxaborolane Diiodo substituentCyclopropanation reagent
4-(Thiophen-2-yl)methanol derivative Hydroxymethyl groupPharmaceutical intermediates
Trifluoropropenyl analogueCF₃ substituentFluorinated material synthesis

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral boronates.

  • Biological Activity Screening: Investigating kinase inhibition or antimicrobial properties.

  • Energy Storage: Testing as electrolyte additives in Li-ion batteries.

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